

In-Depth Technical Guide: Ethyl 4-(Methylsulfonamido)benzoate (CAS 7151-77-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Ethyl 4-(Methylsulfonamido)benzoate
Cat. No.:	B1295667

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(methylsulfonamido)benzoate, with the Chemical Abstracts Service (CAS) registry number 7151-77-1, is an organic compound characterized by a central benzene ring substituted with an ethyl ester and a methylsulfonamido group at the para position. This molecule belongs to the sulfonamide class of compounds, a group renowned for its diverse biological activities and widespread use in pharmaceuticals. This technical guide provides a comprehensive overview of the available data on **Ethyl 4-(Methylsulfonamido)benzoate**, including its physicochemical properties, spectroscopic characterization, a proposed synthesis protocol, and a discussion of the potential biological relevance of the broader sulfonamide class. It is important to note that while some physicochemical data is available, specific experimental spectroscopic and biological activity data for this particular compound are limited in publicly accessible databases.

Physicochemical Properties

The known and predicted physicochemical properties of **Ethyl 4-(Methylsulfonamido)benzoate** are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and physiological environments.

Property	Value	Source
CAS Number	7151-77-1	
Molecular Formula	C ₁₀ H ₁₃ NO ₄ S	CymitQuimica[1]
Molecular Weight	243.28 g/mol	Sigma-Aldrich[2]
Melting Point	131-133 °C	LabNovo[3]
Boiling Point	375.6 ± 44.0 °C at 760 mmHg (Predicted)	LabNovo[3]
InChI Key	AOBNSCYTCGBVQR- UHFFFAOYSA-N	CymitQuimica[1]
LogP	1.93 (Predicted)	
Appearance	Solid (Predicted)	

Spectroscopic Characterization

While experimental spectra for **Ethyl 4-(Methylsulfonamido)benzoate** are not readily available in public databases, a predicted spectroscopic profile can be inferred based on its chemical structure.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of **Ethyl 4-(Methylsulfonamido)benzoate** in CDCl₃ would likely exhibit the following signals:

- Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the benzene ring. The protons ortho to the ester group will be more deshielded than the protons ortho to the sulfonamido group.
- Ethyl Ester Protons: A quartet corresponding to the -OCH₂- protons and a triplet for the -CH₃ protons of the ethyl group, typically found at δ 4.0-4.5 ppm and δ 1.2-1.5 ppm, respectively.
- Methylsulfonamido Protons: A singlet for the methyl group protons of the sulfonamide at approximately δ 3.0 ppm.

- Amine Proton: A broad singlet for the N-H proton of the sulfonamide, the chemical shift of which can be variable.

Predicted ^{13}C NMR Spectroscopy

The predicted ^{13}C NMR spectrum would show distinct signals for each unique carbon atom:

- Carbonyl Carbon: A signal for the ester carbonyl carbon in the range of δ 165-175 ppm.
- Aromatic Carbons: Four signals for the aromatic carbons, with the carbon attached to the ester group being the most downfield.
- Ethyl Ester Carbons: Signals for the $-\text{OCH}_2-$ and $-\text{CH}_3$ carbons of the ethyl group, typically around δ 60-65 ppm and δ 14-16 ppm, respectively.
- Methylsulfonamido Carbon: A signal for the methyl carbon of the sulfonamide group around δ 30-40 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

- N-H Stretch: A sharp peak around $3300\text{-}3400\text{ cm}^{-1}$ corresponding to the N-H bond of the sulfonamide.
- C=O Stretch: A strong absorption band for the ester carbonyl group around $1700\text{-}1730\text{ cm}^{-1}$.
- S=O Stretch: Two strong absorption bands for the symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group, typically in the ranges of $1350\text{-}1300\text{ cm}^{-1}$ and $1160\text{-}1120\text{ cm}^{-1}$.
- C-O Stretch: An absorption band for the C-O bond of the ester group.
- Aromatic C-H and C=C Stretches: Characteristic peaks in the aromatic region.

Predicted Mass Spectrometry

In a mass spectrum, the molecular ion peak $[\text{M}]^+$ would be expected at $\text{m/z} = 243$. The fragmentation pattern would likely involve the loss of the ethoxy group ($-\text{OCH}_2\text{CH}_3$) from the

ester, the loss of the methylsulfonyl group ($-\text{SO}_2\text{CH}_3$), and cleavage of the sulfonamide bond.

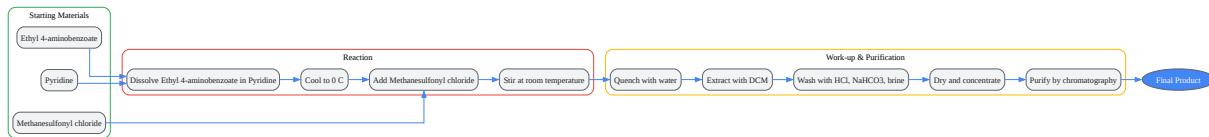
Synthesis Protocol

A specific, validated experimental protocol for the synthesis of **Ethyl 4-(Methylsulfonamido)benzoate** is not readily available. However, a plausible synthetic route can be proposed based on general and well-established organic chemistry reactions, such as the sulfonylation of anilines and Fischer esterification.^[4]

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

- Sulfonylation of Ethyl 4-aminobenzoate: Reaction of commercially available Ethyl 4-aminobenzoate with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine.
- Alternative Route: Esterification of 4-(Methylsulfonamido)benzoic acid: If 4-(Methylsulfonamido)benzoic acid is available, it can be esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid.


Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of **Ethyl 4-(Methylsulfonamido)benzoate** from Ethyl 4-aminobenzoate

- Reaction Setup: To a solution of Ethyl 4-aminobenzoate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add pyridine (1.5 equivalents) or another suitable base.
- Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution,

and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

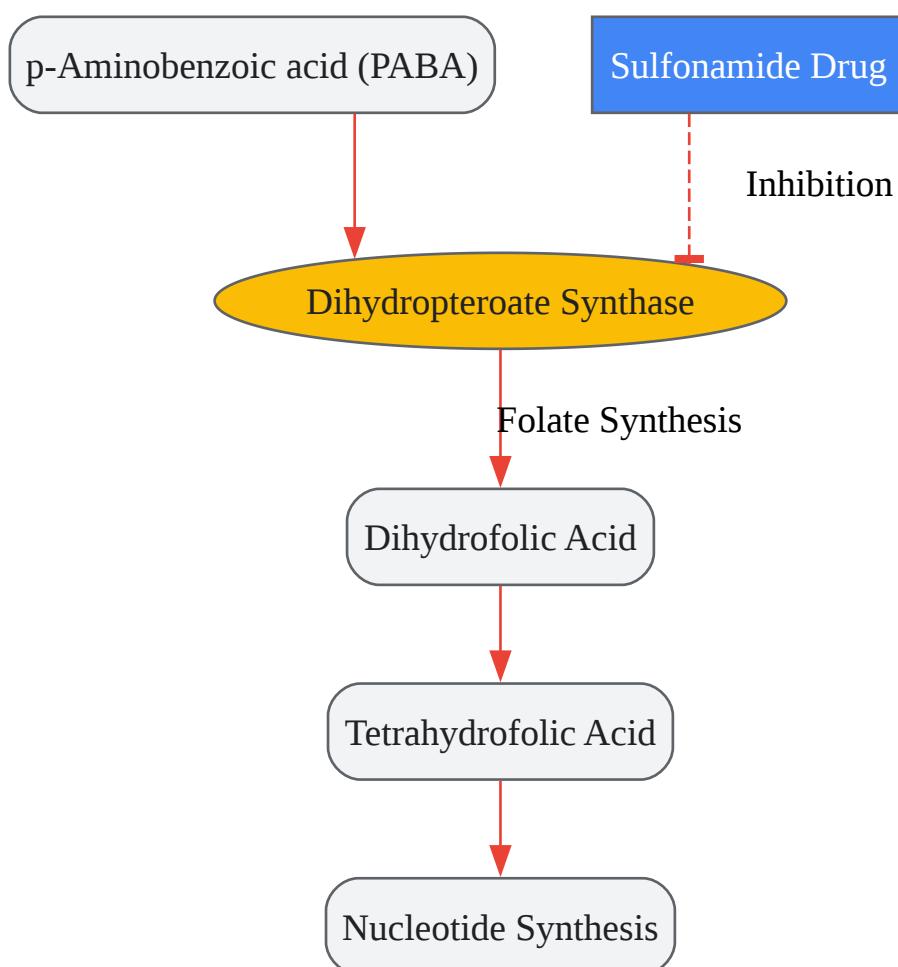
[Click to download full resolution via product page](#)

Proposed synthesis workflow for **Ethyl 4-(Methylsulfonamido)benzoate**.

Biological Activity and Signaling Pathways

There is no specific biological activity reported for **Ethyl 4-(Methylsulfonamido)benzoate** in the scientific literature. However, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents.

General Biological Activities of Sulfonamides


Sulfonamides are known to exhibit a broad spectrum of biological activities, including:

- Antibacterial: The most classic role of sulfonamides is as antimicrobial agents. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[3]

- Anticancer: Some sulfonamide derivatives have shown potential as anticancer agents by targeting various pathways involved in cell proliferation and survival.
- Anti-inflammatory: Certain sulfonamides are known to possess anti-inflammatory properties.
- Diuretic: Sulfonamide-based drugs are used as diuretics.

Potential Signaling Pathway Involvement (General for Sulfonamides)

Given the antibacterial activity of many sulfonamides, a common mechanism of action involves the disruption of the folate biosynthesis pathway in prokaryotes. This pathway is crucial for the synthesis of nucleotides and certain amino acids.

[Click to download full resolution via product page](#)

General mechanism of action for antibacterial sulfonamides.

Disclaimer: The signaling pathway depicted above represents a general mechanism for antibacterial sulfonamides and has not been experimentally validated for **Ethyl 4-(Methylsulfonamido)benzoate**.

Conclusion

Ethyl 4-(Methylsulfonamido)benzoate is a sulfonamide-containing organic compound for which basic physicochemical data is available. However, a comprehensive experimental characterization, including detailed spectroscopic data and biological activity profiling, is currently lacking in the public domain. The proposed synthesis protocol offers a viable route for its preparation, which would enable further investigation into its properties and potential applications. Given the established importance of the sulfonamide scaffold in drug discovery, **Ethyl 4-(Methylsulfonamido)benzoate** represents a compound of interest for further research and characterization. Experimental validation of its synthesis, spectroscopic properties, and biological activity is essential to fully elucidate its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. jsynthchem.com [jsynthchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [In-Depth Technical Guide: Ethyl 4-(Methylsulfonamido)benzoate (CAS 7151-77-1)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295667#ethyl-4-methylsulfonamido-benzoate-cas-7151-77-1-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com